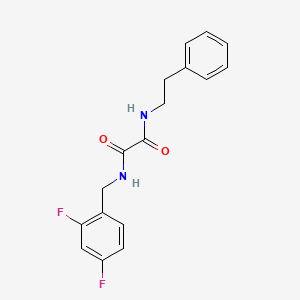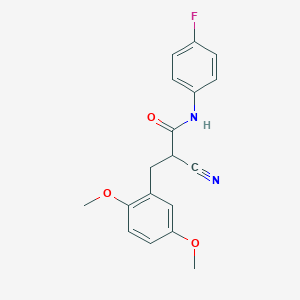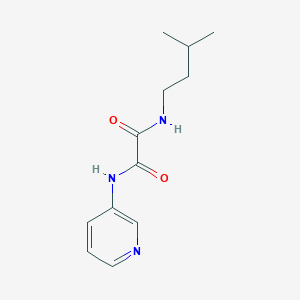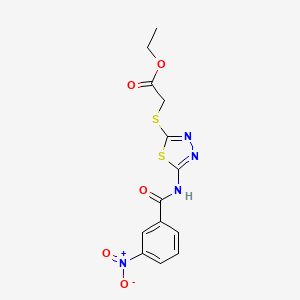
Ethyl 2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antitumor Activities
1,3,4-Thiadiazole derivatives have shown promise in antitumor activities. For example, Almasirad et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their in vitro antitumor activities against human tumor cell lines. Their findings indicated significant inhibitory effects, suggesting potential applications in cancer treatment (Almasirad et al., 2016).
Anticonvulsant Properties
Research has also explored the potential of 1,3,4-thiadiazole derivatives as anticonvulsants. Sych et al. (2018) synthesized N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating high anticonvulsive activity. This suggests the value of these derivatives in developing new anticonvulsant medications (Sych et al., 2018).
Physicochemical Properties
The physicochemical properties of 1,3,4-thiadiazole derivatives have been a focus area, important for understanding their biological activity. Ol’khovich et al. (2017) obtained novel experimental data on the physicochemical properties of bioactive compounds in this class, which is crucial for their application in pharmaceuticals (Ol’khovich et al., 2017).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of 1,3,4-thiadiazole derivatives have been noted. Tang et al. (2019) designed and synthesized benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety and evaluated their antibacterial, antifungal, and antiviral activities. They found that these compounds showed good antiviral and antibacterial activities, indicating their potential use in treating infectious diseases (Tang et al., 2019).
Antituberculosis Agents
Foroumadi et al. (2003) investigated alkyl alpha-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetic acid esters for their in vitro antituberculosis activity. The study revealed significant activity against Mycobacterium tuberculosis, positioning these derivatives as potential antituberculosis agents (Foroumadi et al., 2003).
Glutaminase Inhibition
The role of thiadiazole derivatives in glutaminase inhibition was investigated by Shukla et al. (2012). Their study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs showed potential in inhibiting kidney-type glutaminase, which is significant in cancer therapy (Shukla et al., 2012).
α-Glucosidase Inhibitory Activity
Saeedi et al. (2020) synthesized 5-arylisoxazole-1,3,4-thiadiazole hybrids with α-glucosidase inhibitory activity, indicating their potential in treating type 2 diabetes (Saeedi et al., 2020).
properties
IUPAC Name |
ethyl 2-[[5-[(3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O5S2/c1-2-22-10(18)7-23-13-16-15-12(24-13)14-11(19)8-4-3-5-9(6-8)17(20)21/h3-6H,2,7H2,1H3,(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRDCFRCAWSNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-(3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2571366.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2571370.png)
![Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate](/img/structure/B2571371.png)
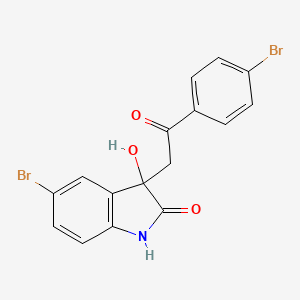
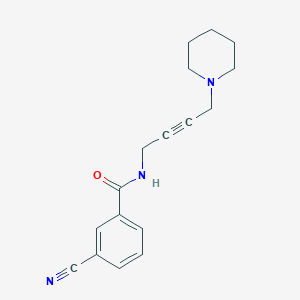
![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B2571376.png)

![N-[(3-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2571379.png)
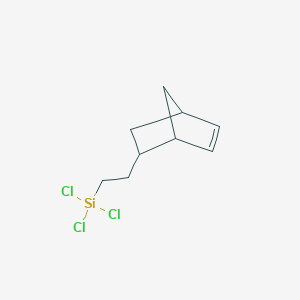
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2571384.png)
